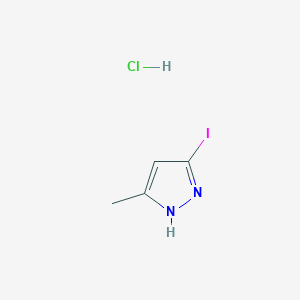

5-Iodo-3-methyl-1H-pyrazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-iodo-5-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDVADFRJGHHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Iodo-3-methyl-1H-pyrazole Hydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Data Landscape for a Niche Pyrazole Intermediate

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Halogenated pyrazoles, in particular, serve as versatile intermediates, enabling a wide array of cross-coupling reactions for the synthesis of complex molecular architectures. 5-Iodo-3-methyl-1H-pyrazole is one such valuable building block. In drug development, the conversion of a free base, such as this pyrazole, into a salt form is a common and critical strategy to improve its physicochemical properties.

This technical guide focuses on the physical properties of 5-Iodo-3-methyl-1H-pyrazole hydrochloride . It is important to note that while extensive data exists for various pyrazole derivatives, specific, publicly available experimental data for this particular hydrochloride salt is scarce. Therefore, this guide adopts a dual approach rooted in established scientific principles. Firstly, it presents the known physical properties of the parent compound, 5-iodo-3-methyl-1H-pyrazole (free base). Secondly, it provides an in-depth analysis of the expected modifications to these properties upon conversion to its hydrochloride salt. This approach offers a robust, predictive framework for researchers working with this compound. Every protocol and theoretical explanation is grounded in authoritative methodologies to ensure scientific integrity and practical utility.

Compound Identification and the Rationale for Salt Formation

The Parent Compound: 5-Iodo-3-methyl-1H-pyrazole

Before examining the hydrochloride salt, it is essential to characterize the parent molecule. The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. The N2 atom is basic and is the site of protonation. The "1H" designation indicates that the proton can reside on either nitrogen atom, leading to tautomerism (5-iodo-3-methyl-1H-pyrazole and 3-iodo-5-methyl-1H-pyrazole), a common feature of N-unsubstituted pyrazoles. For the purposes of this guide, we will refer to it as 5-Iodo-3-methyl-1H-pyrazole.

| Property | Value | Source |

| Molecular Formula | C₄H₅IN₂ | PubChem |

| Molecular Weight | 208.00 g/mol | [1][2] |

| CAS Number | 93233-21-7 (for 3-Iodo-5-methyl-1H-pyrazole) | PubChem |

| Appearance | Expected to be a solid at room temperature | [2] |

The Hydrochloride Salt: Enhancing Physicochemical Properties

The conversion of a weakly basic active pharmaceutical ingredient (API) or intermediate into a salt is a fundamental strategy in pharmaceutical development.[3] The primary motivation is to modulate physical properties to overcome challenges related to solubility, stability, and handling.[4][5]

-

Solubility Enhancement: The most common reason for forming a hydrochloride salt is to dramatically increase aqueous solubility. The ionic nature of the salt allows for more favorable interactions with polar solvents like water compared to the often more lipophilic free base.[3][6] This is critical for bioavailability and for the preparation of aqueous formulations.

-

Improved Stability: Free amines can be susceptible to oxidative degradation. Converting the amine to a salt reduces the electron density on the nitrogen, often rendering the molecule more stable and providing a longer shelf life.

-

Crystallinity and Handling: Salt forms of APIs are typically crystalline solids with higher melting points than the parent free base.[3][7] This makes them easier to handle, purify through recrystallization, and formulate into solid dosage forms with consistent properties.

The logical relationship between the free base and its hydrochloride salt is illustrated below.

Caption: Formation of the hydrochloride salt from the free base.

Core Physical Properties: A Predictive Analysis and Methodological Guide

This section details the key physical properties of this compound, combining data from related compounds with established principles of salt formation. For each property, a standard, validated experimental protocol is provided.

Melting Point

Theoretical Insight: Salt formation introduces strong ionic interactions within the crystal lattice. These forces require significantly more thermal energy to overcome compared to the intermolecular forces (like hydrogen bonding and van der Waals forces) in the crystal of the free base. Consequently, the melting point of a hydrochloride salt is almost always substantially higher than that of its parent compound. Impurities will depress and broaden this melting range, making it a reliable indicator of purity.[8]

Expected Property: Higher than the free base. Crystalline solid.

Experimental Protocol: Capillary Melting Point Determination (USP Class Ia)

This method is a standard pharmacopeial procedure for accurate melting point determination.[9]

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvents. Gently crush the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Load the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) by tapping the open end into the powder. Compact the sample by tapping the sealed end on a hard surface or by dropping it down a long glass tube. The packed sample height should be 2.5-3.5 mm.[9]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find a preliminary range.[10]

-

Accurate Determination: Place a new capillary in the melting point apparatus (e.g., Mel-Temp or DigiMelt). Set the starting temperature to at least 5-10°C below the expected melting point.[9][10]

-

Heating and Observation: Heat the sample at a controlled rate of 1°C per minute.[9]

-

Record the Melting Range:

-

T_onset: The temperature at which the first drop of liquid appears in the sample.

-

T_clear: The temperature at which the last solid particle melts, and the substance is completely liquid.

-

-

Reporting: Report the result as a melting range (T_onset - T_clear). A narrow range (1-2°C) is indicative of high purity.

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Theoretical Insight: The conversion of a neutral, weakly basic molecule into an ionic salt is the most effective method for increasing aqueous solubility.[3] The dissolution of this compound in water yields the protonated pyrazolium cation and a chloride anion. These charged species readily interact with water molecules through ion-dipole interactions, which are much stronger than the interactions between the neutral free base and water. This results in a solubility that can be orders of magnitude higher than the free base.[6][7]

Expected Property: Significantly higher than the free base. The solubility will be pH-dependent, decreasing as the pH of the solution approaches and exceeds the pKa of the protonated pyrazole, which would cause conversion back to the less soluble free base.[6][11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing a measure of a saturated solution's concentration.[12][13]

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline at pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) using an orbital shaker or rotator. Equilibration time is critical; for many compounds, 24-48 hours is sufficient, but it must be experimentally determined to ensure the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 or 0.45 µm PVDF).[12] This step must be performed carefully to avoid temperature changes or evaporation.

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

-

Calibration: The concentration is calculated by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

-

Reporting: Report the solubility in units such as mg/mL or µM, specifying the temperature and the aqueous medium used.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability

Theoretical Insight: The stability of a chemical compound refers to its resistance to chemical change under various environmental conditions. For pharmaceutical compounds, stability is assessed under conditions of elevated temperature, humidity, and light, as outlined by the International Council for Harmonisation (ICH) guidelines.[14][15] As previously noted, amine salts are often chemically more robust than their free bases. However, hydrochloride salts can be hygroscopic (tend to absorb moisture from the air), which can lead to physical changes like deliquescence or changes in crystal form.

Expected Property: Likely to exhibit good thermal and photolytic stability. Hygroscopicity should be assessed as it can impact handling and formulation.

Protocol Outline: Solid-State Stability Assessment (ICH Q1A(R2))

A comprehensive stability study involves subjecting the solid compound to a range of controlled conditions over time.

-

Sample Storage: Place accurately weighed samples of this compound in suitable containers (e.g., clear and amber glass vials) to assess both thermal and photolytic stability.

-

Storage Conditions: Store the samples in calibrated stability chambers under various ICH-recommended conditions.[16][17] Key conditions include:

-

Long-Term: 25°C / 60% Relative Humidity (RH)

-

Intermediate: 30°C / 65% RH

-

Accelerated: 40°C / 75% RH

-

-

Photostability: Expose a sample to a controlled light source as described in ICH Q1B guidelines to assess for photodegradation.

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study).[15]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color, physical state, or evidence of deliquescence.

-

Assay: Quantify the amount of the parent compound remaining using a stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any new peaks that appear in the chromatogram, which represent degradation products.

-

-

Reporting: Report the percentage of assay remaining and the percentage of total degradation products at each time point and condition. This data is used to predict the shelf life and recommend appropriate storage conditions.

Spectroscopic Properties

Formation of the hydrochloride salt induces predictable changes in the compound's spectroscopic fingerprint.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protonation of the pyridine-like N2 nitrogen causes a significant withdrawal of electron density from the pyrazole ring. This deshielding effect will cause the protons on the ring carbons (C4-H and C5-H, if applicable) and the methyl group (C3-CH₃) to shift downfield (to a higher ppm value) compared to the free base.[18][19] A broad signal corresponding to the N-H proton may also become visible, often in the 10-14 ppm range in solvents like DMSO-d₆.[20]

-

¹³C NMR: Similarly, the carbon atoms of the pyrazole ring will experience a downfield shift upon protonation.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The most significant change will be the appearance of a new, broad absorption band, typically in the 2400-2800 cm⁻¹ region. This band is characteristic of the N⁺-H stretching vibration in an amine hydrochloride salt.[21] Other fingerprint region vibrations associated with the pyrazole ring may also shift slightly due to the change in electronic structure upon protonation.

Mass Spectrometry (MS):

-

In typical Electrospray Ionization (ESI) or other soft ionization techniques, the mass spectrum will primarily detect the cationic form of the molecule. Therefore, the observed mass-to-charge ratio (m/z) will correspond to the protonated free base, [M+H]⁺, where M is the mass of 5-Iodo-3-methyl-1H-pyrazole. The chloride counter-ion is generally not observed.

Summary and Conclusion

| Physical Property | 5-Iodo-3-methyl-1H-pyrazole (Free Base) | This compound | Rationale for Change |

| State | Likely a solid | Crystalline Solid | Salt formation promotes ordered crystal lattice packing. |

| Melting Point | Moderate | Significantly Higher | Introduction of strong ionic interactions in the crystal lattice. |

| Aqueous Solubility | Low | Significantly Higher | The ionic nature of the salt allows for favorable ion-dipole interactions with water.[3] |

| Stability | Moderate | Generally Improved | Protonation of the basic nitrogen can protect it from oxidative degradation. |

| ¹H NMR Shifts | Baseline | Downfield Shift | Deshielding effect from protonation of the N2 atom.[19] |

| FTIR Spectrum | C=N, C-H, N-H stretches | **New Broad N⁺-H Stretch (2400-2800 cm⁻¹) ** | Appearance of the characteristic ammonium salt stretch.[21] |

This guide provides both the theoretical foundation and the practical, validated methodologies required to characterize this compound. By employing these protocols, researchers in drug discovery and development can generate the precise data needed to advance their projects, ensuring a thorough understanding of this key chemical intermediate.

References

-

Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Pharmaceutical Journal. Available at: [Link]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (2006). Taylor & Francis Online. Available at: [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Available at: [Link]

-

API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025). ACS Publications. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. Available at: [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate. Available at: [Link]

-

(A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. (n.d.). ResearchGate. Available at: [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2023). Spectroscopy Online. Available at: [Link]

-

1H NMR (400 MHz, CDCl3) δ 3. (n.d.). AWS. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Publications. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]

-

Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK. Available at: [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Publications. Available at: [Link]

-

Q1A(R2) Guideline. (2010). ICH. Available at: [Link]

-

PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. (n.d.). Midac Corporation. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available at: [Link]

-

Presents FTIR spectra of five HCl treated and one untreated sample. (n.d.). ResearchGate. Available at: [Link]

-

Pyrazole. (n.d.). SpectraBase. Available at: [Link]

-

Determination of Melting Point. (n.d.). Wired Chemist. Available at: [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Available at: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). S.S. Jain Subodh P.G. (Autonomous) College. Available at: [Link]

-

Experiment 1 - Melting Points. (2013). Northern Arizona University. Available at: [Link]

-

Melting Point Determination Lab Guide. (n.d.). Scribd. Available at: [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Available at: [Link]

-

ICH Guidelines for Drug Stability Testing. (n.d.). Scribd. Available at: [Link]

-

Difference between amino acid free base and its hydrochloride salt? (2018). ResearchGate. Available at: [Link]

-

Hydrochloride vs non-hydrochloride compounds. (2015). Sciencemadness Discussion Board. Available at: [Link]

-

Acids vs Bases vs Salts: The Cheat Sheet for Chemistry. (2025). Crazy For Chem. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. thinksrs.com [thinksrs.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. protocols.io [protocols.io]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. ikev.org [ikev.org]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: 5-Iodo-3-methyl-1H-pyrazole Hydrochloride

The following technical guide details the physicochemical properties, synthesis, and application of 5-Iodo-3-methyl-1H-pyrazole hydrochloride , a critical halogenated heterocyclic scaffold used in medicinal chemistry.

Executive Summary

This compound is a bifunctional heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and bioactive small molecules. Its structural value lies in the orthogonal reactivity of the C-5 iodo group (susceptible to metal-catalyzed cross-coupling) and the pyrazole nitrogen (available for alkylation or arylation).

Unlike the 4-iodo isomer (which forms readily via direct electrophilic substitution), the 5-iodo isomer requires specific regioselective synthetic strategies. This guide provides the exact molecular weight specifications, validated synthesis protocols, and self-validating analytical methods to distinguish this scaffold from its regioisomers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Molecular Weight & Formula

The molecular weight must be calculated precisely for stoichiometric accuracy in synthesis. The hydrochloride salt is a 1:1 adduct of the free base and HCl.

| Property | Value | Notes |

| IUPAC Name | This compound | Tautomeric with 3-iodo-5-methyl-1H-pyrazole |

| CAS Number (Salt) | 2014375-15-4 | Specific to the HCl salt |

| CAS Number (Base) | 93233-21-7 | Free base form |

| Molecular Formula | C₄H₆ClIN₂ | (C₄H₅IN₂[1][2] · HCl) |

| Molecular Weight | 244.46 g/mol | Use this value for molarity calculations |

| Free Base MW | 208.00 g/mol | C₄H₅IN₂ |

| Exact Mass | 243.9264 | Monoisotopic mass (³⁵Cl, ¹²⁷I) |

| Appearance | Off-white to yellow crystalline solid | Hygroscopic; store under inert gas |

Tautomerism & Regiochemistry

In solution, unsubstituted pyrazoles undergo rapid annular tautomerism. For this molecule, the 3-methyl-5-iodo and 5-methyl-3-iodo forms are chemically equivalent until the nitrogen is substituted.

Critical Distinction: This molecule is NOT 4-iodo-3-methyl-1H-pyrazole. The position of the iodine atom (C-5 vs C-4) drastically alters reactivity and biological activity.

Figure 1: Tautomeric equilibrium of the free base in solution.

Synthesis & Salt Formation Protocols

The Challenge of Regioselectivity

Direct iodination of 3-methylpyrazole (using

Recommended Protocol: Modified Sandmeyer Reaction

This route ensures high regiochemical fidelity, producing exclusively the 5-iodo isomer.

Reagents:

-

3-Amino-5-methylpyrazole (Starting Material)

-

Sodium Nitrite (

) -

Potassium Iodide (

) -

Sulfuric Acid (

) or HCl

Step-by-Step Methodology:

-

Diazotization: Dissolve 3-amino-5-methylpyrazole (10 mmol) in 15 mL of 6M

. Cool the solution to 0–5 °C in an ice bath. -

Nitrite Addition: Dropwise add a solution of

(11 mmol) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt. -

Iodination: Slowly add a solution of

(15 mmol) in water to the cold diazonium mixture. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of nitrogen gas indicates reaction progress.

-

Workup: Neutralize with saturated

(carefully) and extract with Ethyl Acetate (3x). Wash organics with sodium thiosulfate (to remove excess iodine) and brine. Dry over -

Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography.

Hydrochloride Salt Formation

Converting the free base to the HCl salt improves stability and water solubility.

-

Dissolution: Dissolve the purified free base (5-iodo-3-methyl-1H-pyrazole) in anhydrous Diethyl Ether or Dichloromethane (0.5 M concentration).

-

Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0 °C.

-

Precipitation: A white to pale yellow precipitate will form immediately.

-

Isolation: Stir for 30 minutes, then filter the solid under inert atmosphere (Argon/Nitrogen).

-

Drying: Wash the cake with cold ether and dry under high vacuum to yield This compound .

Figure 2: Regioselective synthesis workflow via Sandmeyer chemistry.

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of your scaffold, you must validate both the molecular weight (salt stoichiometry) and the regioisomer identity (5-iodo vs 4-iodo).

Molecular Weight Validation

-

Titration (Chloride Content): Dissolve 50 mg of the salt in water. Titrate with 0.1 M

using a potentiometric endpoint or chromate indicator.-

Expected Cl%:

(Calculated: -

Acceptance Criteria:

.

-

-

LC-MS: Run in positive mode (

).-

Expected Mass:

. -

Note: The HCl is lost in the MS source; you will observe the parent ion of the free base.

-

Regioisomer Differentiation (NMR)

Distinguishing the 5-iodo product from the 4-iodo impurity is critical.

| Isomer | ¹H NMR Signature (DMSO-d₆) |

| 5-Iodo-3-methyl (Target) | Singlet at ~6.2 - 6.5 ppm (H-4 proton). The H-4 proton is electron-rich and appears upfield. |

| 4-Iodo-3-methyl (Impurity) | Singlet at ~7.5 - 7.8 ppm (H-5 proton). The H-5 proton is adjacent to nitrogen and appears downfield. |

Protocol: Dissolve 5 mg in DMSO-d₆. Acquire ¹H NMR. If the aromatic singlet is >7.0 ppm, you likely have the 4-iodo isomer (incorrect). If the singlet is <6.5 ppm, you have the correct 5-iodo isomer.

Application in Drug Discovery

Stoichiometry Correction

When using this salt in synthesis, apply the Salt Correction Factor (SCF) to determine the mass required for equimolar reactions.

Example: To use 1.0 mmol of the pyrazole, weigh 244.5 mg of the hydrochloride salt.

Cross-Coupling Workflows

The 5-iodo position is highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

-

Base Requirement: Since the starting material is an HCl salt, use 3.0 equivalents of base (e.g.,

or-

1 eq to neutralize the HCl.

-

1 eq to deprotonate the pyrazole NH (facilitating the oxidative addition).

-

1 eq as the stoichiometric base for the Suzuki cycle.

-

References

-

ChemScene. (n.d.). 3-Iodo-5-methyl-1H-pyrazole hydrochloride Product Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14573935, 3-iodo-5-methyl-1H-pyrazole. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Iodo-1-methyl-1H-pyrazole (Regioisomer comparison data). Retrieved from

-

Organic Syntheses. (1970). Lithiation of five-membered heteroaromatic compounds. Can. J. Chem., 48, 2006. Retrieved from

-

Matrix Fine Chemicals. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole (Structural Analog Data). Retrieved from

Sources

5-Iodo-3-methyl-1H-pyrazole hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-Iodo-3-methyl-1H-pyrazole hydrochloride in Organic Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in common organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular factors governing the solubility of this heterocyclic compound and present a robust methodology for its empirical determination. This guide is designed to be a self-contained resource, enabling users to both predict and experimentally validate the solubility of this compound, a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Introduction: The Significance of this compound

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of an iodine atom can facilitate further synthetic modifications through cross-coupling reactions, making it a versatile building block. The hydrochloride salt form suggests the presence of a basic nitrogen that has been protonated, a common strategy to enhance aqueous solubility and improve handling properties of parent compounds.

Understanding the solubility of this compound in various organic solvents is paramount for its application.[1] Solubility data informs crucial decisions in:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization: Developing effective methods for obtaining high-purity crystalline material.

-

Formulation: Designing solvent systems for analytical standards, in-vitro assays, and potential drug delivery systems.

-

Predictive Modeling: Contributing to databases for developing more accurate in-silico solubility prediction models.[2][3]

This guide will first explore the theoretical underpinnings of this compound's solubility based on its structure and then provide a detailed experimental workflow for its quantitative determination.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the polarity of both the solute and the solvent. The solubility of this compound is governed by a combination of factors inherent to its molecular structure.

Structural Analysis of this compound

-

Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses both a hydrogen bond donor (the N-H of the pyrazolium ion) and hydrogen bond acceptors (the nitrogen atoms).

-

Substituents:

-

Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces. It is considered a lipophilic group, which tends to decrease aqueous solubility.[5]

-

Methyl Group: This is a small, nonpolar alkyl group that also contributes to lipophilicity.

-

-

Hydrochloride Salt: This is the most critical feature for solubility prediction. The protonation of one of the pyrazole's nitrogen atoms to form a pyrazolium cation, with chloride as the counter-ion, transforms the molecule into an ionic salt. This dramatically increases its polarity compared to the freebase form.

Intermolecular Forces and Solvent Selection

The solubility of this compound in a given solvent will depend on the solvent's ability to overcome the lattice energy of the solid salt and solvate the resulting ions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They are expected to be effective at solvating both the pyrazolium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding. Therefore, high solubility is anticipated in these solvents.[1][5]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds. They can effectively solvate the pyrazolium cation through dipole-ion interactions. However, their ability to solvate the chloride anion is generally less effective than that of protic solvents. Moderate to good solubility is expected, particularly in highly polar aprotic solvents like DMSO.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and lack significant dipole moments. They are poor at solvating ions and are not expected to effectively dissolve an ionic salt like this compound. Very low solubility is predicted in these solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data.[6] The "shake-flask" method is a well-established and reliable technique for determining equilibrium solubility.[6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Dichloromethane)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.[7]

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Data Presentation

The results of the solubility experiments should be tabulated for clear comparison.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | [Enter experimental data] |

| Ethanol | Polar Protic | High | [Enter experimental data] |

| Acetonitrile | Polar Aprotic | Moderate | [Enter experimental data] |

| Acetone | Polar Aprotic | Moderate | [Enter experimental data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Enter experimental data] |

| Dichloromethane (DCM) | Nonpolar | Low | [Enter experimental data] |

| Toluene | Nonpolar | Low | [Enter experimental data] |

| Hexane | Nonpolar | Very Low | [Enter experimental data] |

Conclusion

The solubility of this compound is a critical parameter that is dictated by its ionic salt nature and the polarity of the chosen solvent. Due to its hydrochloride form, it is predicted to be highly soluble in polar protic solvents like methanol and ethanol, with moderate to good solubility in polar aprotic solvents, and poor solubility in nonpolar organic solvents. This guide provides both the theoretical basis for these predictions and a robust, step-by-step experimental protocol for their empirical validation. The methodologies and insights presented herein are intended to empower researchers to make informed decisions in the synthesis, purification, and formulation of this and structurally related compounds.

References

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Solubility of Things. (n.d.). Pyrazole. Solubility of Things. [Link]

-

Ghanbarpour, A., et al. (2023). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Journal of Cheminformatics. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

-

PubChem. (n.d.). 3-iodo-5-methyl-1H-pyrazole. PubChem. [Link]

-

Kumar, A., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

-

The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

Sources

13C NMR Analysis of 5-Iodo-3-methyl-1H-pyrazole Hydrochloride

This guide serves as an authoritative technical resource for the 13C NMR analysis of 5-Iodo-3-methyl-1H-pyrazole hydrochloride . It is designed for analytical chemists and drug discovery scientists requiring high-fidelity structural verification.[1]

Technical Guide | Version 1.0

Executive Summary & Chemical Identity

This analysis focuses on This compound , a critical halogenated heterocyclic scaffold used in fragment-based drug discovery (FBDD).[1] The presence of the heavy iodine atom, combined with the pyrazolium salt character, creates a unique magnetic environment that defies standard additive chemical shift predictions.

Key Analytical Challenge: The "Heavy Atom Effect" of iodine induces significant upfield shielding on the ipso-carbon (C5), potentially overlapping with sp³ or solvent regions, while protonation (HCl salt) exerts a counter-acting deshielding effect.

Chemical Structure & Numbering[1][2][3][4]

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₄H₅IN₂ · HCl

-

Tautomeric Consideration: In solution, the free base exists in rapid equilibrium between 5-iodo-3-methyl and 3-iodo-5-methyl forms.[1] However, the hydrochloride salt protonates the nitrogen atoms, forming a resonance-stabilized pyrazolium cation, effectively averaging the signal or locking the conformation depending on the solvent and temperature.

Experimental Protocol (SOP)

To ensure reproducibility and spectral integrity, strictly adhere to the following Standard Operating Procedure (SOP).

Sample Preparation

Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.[1]

-

Reasoning: The hydrochloride salt is highly polar and likely insoluble in CDCl₃. DMSO-d₆ ensures complete solubility and prevents aggregation artifacts.[1]

-

Reference Standard: TMS (Tetramethylsilane) at 0.00 ppm or the residual solvent peak (DMSO-d₆ septet at 39.52 ppm).

Workflow:

-

Weigh 15–20 mg of the analyte into a clean vial.

-

Add 0.6 mL of DMSO-d₆ (99.8% D).

-

Vortex for 30 seconds until the solution is clear (no suspension).

-

Transfer to a precision 5mm NMR tube.

Instrument Parameters (Carbon-13)

-

Frequency: 100 MHz or higher (400 MHz 1H equivalent).

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.[1]

-

Scans (NS): Minimum 1024 (due to the lower sensitivity of quaternary carbons attached to Iodine and Nitrogen).

-

Relaxation Delay (D1): 2.0 – 3.0 seconds. Critical: Quaternary carbons (C3, C5) have long T1 relaxation times; insufficient delay will suppress their signals.

-

Spectral Width: -20 ppm to 220 ppm (to capture high-field iodine effects and low-field carbonyl impurities if present).[1]

Structural Dynamics & Assignment Logic

The following diagram illustrates the logical flow for assigning peaks in this specific scaffold, accounting for the heavy atom and salt effects.

Caption: Logic flow for assigning 13C NMR signals in iodinated pyrazoles.

Spectral Analysis & Chemical Shift Data[5][6][7][8][9][10][11]

The "Heavy Atom" Effect (Iodine)

The most distinct feature of this spectrum is the chemical shift of C5 (the carbon bonded to Iodine).

-

Mechanism: Large electron clouds in heavy halogens (Iodine) cause spin-orbit coupling that shields the attached carbon nucleus.

-

Result: While a typical pyrazole C5 resonates at ~130-140 ppm, the C-I bond shifts this upfield by 30–40 ppm .

-

Expectation: Look for a low-intensity quaternary signal in the 85–95 ppm range.[1] This is often mistaken for a solvent impurity or sp³ carbon by automated software.

The "Salt" Effect (HCl)

Protonation of the pyrazole nitrogen converts the neutral ring into a pyrazolium cation.

-

Mechanism: Positive charge delocalization decreases electron density on the ring carbons.

-

Result: A general deshielding (downfield shift) of 3–8 ppm compared to the free base.

Master Assignment Table (DMSO-d₆)

Note: Values are estimated based on substituent additivity rules and literature data for analogous iodopyrazoles.

| Carbon Position | Type | Predicted Shift (δ ppm) | Signal Characteristics | Mechanistic Driver |

| C-Me (Methyl) | CH₃ | 11.0 – 14.0 | High Intensity | Alkyl group attached to heteroaromatic ring.[1] |

| C5 (C-I) | Cq | 85.0 – 95.0 | Low Intensity | Heavy Atom Shielding (Iodine) dominates over aromatic deshielding. |

| C4 (C-H) | CH | 105.0 – 112.0 | High Intensity | Unsubstituted aromatic methine; deshielded by cation effect. |

| C3 (C-N) | Cq | 145.0 – 155.0 | Low Intensity | Deshielded by adjacent Nitrogen and Methyl group (α-effect). |

Comparative Analysis

To validate your spectrum, compare the C5 (C-I) peak against known standards:

-

4-Bromo-3-iodo-1H-pyrazole: C-I observed at 87.9 ppm [1].

-

3-Iodo-5-(trifluoromethyl)-1H-pyrazole: C-I observed at 87.9 ppm [1].

Troubleshooting & Quality Control

Common Artifacts

-

Missing Quaternary Peaks (C3, C5):

-

Cause: Relaxation delay (D1) too short.

-

Fix: Increase D1 to 3–5 seconds. Iodine-bound carbons relax slowly.[1]

-

-

Extra Peaks at 70-80 ppm:

-

Cause: Likely 1-(1-ethoxyethyl) protecting group residues if synthesized via protected intermediates [1].[1]

-

-

Broad Peaks:

-

Cause: Proton exchange on the Nitrogen.[2]

-

Fix: The HCl salt usually sharpens these peaks, but ensure the sample is strictly dry. Water facilitates exchange broadening.

-

Solvent Signals (DMSO-d₆)

-

1H: 2.50 ppm (Quintet).

-

13C: 39.52 ppm (Septet). Do not confuse the central line of the solvent septet with a sample peak.

References

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc, 2014.[1][3] Available at: [Link]

-

13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate, 2025. Available at: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 2003. Available at: [Link]

Sources

Safety and handling of 5-Iodo-3-methyl-1H-pyrazole hydrochloride

Technical Guide: Safety, Handling, and Stability of 5-Iodo-3-methyl-1H-pyrazole Hydrochloride

Part 1: Executive Summary & Technical Context

Compound Identity:

-

Chemical Name: this compound[1]

-

CAS Number: 2014375-15-4 (Salt form); [Related Free Base: 1555820-10-4 / 93233-21-7][1]

-

Molecular Formula: C₄H₅IN₂[1] · HCl

-

Role in Drug Discovery: Critical scaffold for the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors) and PRMT1 modulators.

The Application Scientist’s Perspective: As we advance small molecule therapeutics, this compound serves as a high-value halogenated heterocyclic building block. Its utility lies in the lability of the C-I bond for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). However, the hydrochloride salt form introduces specific handling challenges—namely hygroscopicity and acidity—that can compromise reaction stoichiometry and yield if mismanaged. This guide moves beyond the standard SDS to provide a field-validated protocol for maintaining compound integrity.

Part 2: Hazard Identification & Risk Assessment

While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, the presence of both the iodine moiety and the hydrochloride counterion necessitates a more nuanced risk profile.

GHS Classification & H-Codes

| Hazard Category | H-Code | Description | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Pyrazole cores can exhibit neuroactive properties; systemic absorption must be prevented. |

| Skin Irritation | H315 | Causes skin irritation | Acidic nature of HCl salt upon contact with moisture in skin. |

| Eye Irritation | H319 | Causes serious eye irritation | Micro-particles can cause severe pH-driven corneal damage. |

| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust leads to immediate mucosal irritation due to HCl hydrolysis. |

Specific Physicochemical Risks

-

Iodine Lability (Photolytic Instability): The C-I bond is weaker than C-Br or C-Cl. Prolonged exposure to UV or broad-spectrum light can lead to homolytic cleavage, releasing iodine radicals (

) and degrading the starting material. This manifests as a darkening of the solid (from off-white to yellow/brown). -

Hygroscopicity: As a hydrochloride salt of a nitrogen heterocycle, this compound is prone to absorbing atmospheric moisture. Water uptake not only alters the effective molecular weight (ruining stoichiometry) but can also lead to clumping and hydrolysis of the salt back to the free base in uncontrolled environments.

Part 3: Storage & Stability Protocols

The "Golden Rule" of Storage: Cold, Dark, and Dry.

-

Temperature: Store at 2–8°C . Lower temperatures (-20°C) are acceptable but require strict equilibration to room temperature before opening to prevent condensation.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container should be backfilled with argon after every use.

-

Container: Amber glass vials with PTFE-lined caps. Avoid clear glass to mitigate photolysis.

Visual Inspection Criteria:

-

Pass: White to off-white crystalline powder.

-

Fail: Yellow/orange discoloration (iodine release) or deliquescence (moisture uptake).

Part 4: Operational Handling & Experimental Workflows

Protocol A: Weighing and Transfer (Static & Moisture Control)

-

Challenge: HCl salts are often static-prone and hygroscopic.

-

Solution:

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening.

-

Anti-Static: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

-

Speed: For masses <50 mg, weigh inside a glove bag or glove box. For larger masses, work quickly and reseal immediately with Parafilm.

-

Protocol B: Reaction Setup (Free-Basing In Situ)

In many coupling reactions (e.g., Suzuki), the HCl salt is acidic and can poison sensitive catalysts or alter the pH optimum.

Step-by-Step Neutralization:

-

Dissolution: Dissolve the 5-Iodo-3-methyl-1H-pyrazole HCl in the reaction solvent (e.g., DMF, Dioxane).

-

Base Addition: Add a stoichiometric excess (2.5–3.0 equivalents) of the inorganic base used in the coupling (e.g.,

, -

Degassing: Sparge with nitrogen for 10 minutes. The base will neutralize the HCl in situ, generating the active free base pyrazole for the metal insertion step.

Part 5: Visualization of Handling Logic

The following diagram outlines the decision-making process for storage and reaction setup to ensure data integrity.

Caption: Workflow for quality assessment, storage, and experimental preparation of iodopyrazole salts.

Part 6: Emergency Procedures & Disposal

1. Accidental Release (Spill):

-

PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95/P100 respirator if dust is generated.

-

Cleanup: Do not dry sweep. Cover with a damp paper towel (to minimize dust) or use a HEPA vacuum. Wipe the area with a 10% sodium thiosulfate solution if iodine staining is suspected (yellow discoloration).

2. Fire Fighting:

-

Hazard: Thermal decomposition releases toxic gases: Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Nitrogen Oxides (NOx).

-

Action: Use CO2 or dry chemical extinguishers. Firefighters must wear self-contained breathing apparatus (SCBA).

3. Disposal:

-

Segregation: Dispose of as Halogenated Organic Waste .

-

Note: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic reactions or iodine vapor release.

References

-

BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 2014375-15-4).[1] Retrieved from

-

ChemScene. (2024). Product Analysis: 3-Iodo-5-methyl-1H-pyrazole hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14573935, 3-Iodo-5-methyl-1H-pyrazole. Retrieved from

-

Google Patents. (2015). Heterocyclic modulators of lipid synthesis (WO2015095767A1). Retrieved from

Sources

5-Iodo-3-methyl-1H-pyrazole hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 5-Iodo-3-methyl-1H-pyrazole hydrochloride

For professionals in research, discovery, and drug development, a comprehensive understanding of a compound's safety profile is paramount. This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for this compound, offering not just procedural steps but the scientific rationale behind them.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. The pyrazole core is a common scaffold in medicinal chemistry, and the iodo- and methyl-substituents, along with the hydrochloride salt form, confer specific properties that influence its reactivity, solubility, and biological activity.

Table 1: Physicochemical Data for this compound

| Property | Value | Method/Source |

| Melting Point/Range | 67 - 70 °C (153 - 158 °F) | lit. |

| Boiling Point/Boiling Range | 186 - 188 °C (367 - 370 °F) | lit. |

| Chemical Stability | Stable under standard ambient conditions |

Understanding these physical properties is crucial for designing experiments. For instance, the melting point provides a purity benchmark, while the boiling point is critical for any high-temperature reactions or purification processes like distillation. Its stability at room temperature simplifies storage requirements, though specific conditions should always be observed as outlined in Section 4.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The "Danger" signal word indicates a high level of hazard.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure |

| Short-term (acute) aquatic hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

| Long-term (chronic) aquatic hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

The primary routes of exposure are oral ingestion, skin contact, and eye contact. The high dermal toxicity (Category 3) and the risk of serious eye damage (Category 1) are of particular concern and necessitate stringent personal protective equipment (PPE) protocols. The specific target organ toxicity with repeated exposure, affecting the spleen and thyroid, underscores the importance of minimizing long-term, low-level exposure.

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are based on the chemical's specific hazards.

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: This is a significant exposure route due to the compound's high dermal toxicity. Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. A physician should be called immediately. The rapid removal of the compound is essential to minimize absorption through the skin.

-

Eye Contact: The risk of serious eye damage necessitates a swift response. Immediately flush the eyes with plenty of water for an extended period, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. An ophthalmologist should be consulted immediately.

-

Ingestion: If the individual is conscious, have them drink water (two glasses at most). Do not induce vomiting, as this can cause further damage. Seek immediate medical consultation.[1]

It is imperative that the Safety Data Sheet is available to the attending medical personnel.

Handling and Storage: Engineering Controls and Best Practices

Safe handling and storage are foundational to preventing exposure.

Handling

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.

-

Personal Protective Equipment (PPE): Due to the high dermal toxicity and risk of severe eye damage, appropriate PPE is mandatory. This includes:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Lab Coat: A lab coat should be worn to protect street clothing.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound. Contaminated clothing should be changed immediately.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Conditions: Store in a cool, dry place away from incompatible materials. The compound should be stored in a locked area or an area accessible only to qualified personnel.

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is crucial to mitigate the risks.

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation of the spill area.

-

Contain: Prevent the spill from entering drains or waterways.

-

Absorb: For small spills, carefully take up the material with an inert absorbent material (e.g., vermiculite, sand). For larger spills, collect, bind, and pump off the material.

-

Clean: Clean the affected area thoroughly.

-

Dispose: Dispose of the absorbed material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

The following flowchart outlines the decision-making process for handling a spill of this compound.

Caption: Decision workflow for managing a spill of this compound.

Fire-Fighting Measures

While the compound is combustible, there are no specific limitations on the type of extinguishing media that can be used.

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or foam.

-

Specific Hazards: In the event of a fire, hazardous combustion gases or vapors may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.

Toxicological and Ecological Information

Toxicological Profile

The primary toxicological concerns are acute oral and dermal toxicity, severe eye and skin irritation, and specific target organ toxicity (spleen and thyroid) with repeated exposure. The underlying mechanisms for the target organ toxicity are not fully elucidated in the provided safety data but warrant caution for chronic exposure.

Ecological Impact

This compound is classified as harmful to aquatic life with long-lasting effects. This necessitates responsible disposal practices and measures to prevent its release into the environment. Do not let the product enter drains.

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods in compliance with applicable regulations.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding the specific hazards outlined in its Material Safety Data Sheet and implementing the control measures and protocols described in this guide, researchers can work with this compound safely and effectively. The principles of risk assessment, hazard mitigation, and emergency preparedness are essential for maintaining a safe laboratory environment.

References

-

Kishida Chemical Co., Ltd. Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

-

Carlo Erba Reagents. Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. [Link]

-

Ministry of Health, Kingdom of Saudi Arabia. First Aid - Chemical Poisoning. [Link]

-

PubChem. 3-iodo-5-methyl-1H-pyrazole. [Link]

-

AWS. Safety Data Sheet for 4-Iodo-1-methyl-1H-pyrazole. [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling with 5-Iodo-3-methyl-1H-pyrazole hydrochloride protocol

An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Iodo-3-methyl-1H-pyrazole hydrochloride

Introduction: Bridging Complexity with Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyenes, structures that are central to pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its widespread adoption in both academic and industrial settings is a testament to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][4]

At the heart of many biologically active molecules lies the pyrazole scaffold.[5] This five-membered nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, appearing in numerous commercial drugs valued for their anti-inflammatory, analgesic, and oncological applications.[5][6][7] Consequently, the development of robust methods to functionalize the pyrazole core is of paramount importance to drug discovery professionals.

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and discuss critical parameters and troubleshooting strategies to empower researchers to successfully synthesize complex pyrazole-containing molecules.

The Catalytic Heart: Understanding the Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][8][9]

-

Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-iodine (C-I) bond of the 5-iodo-3-methyl-1H-pyrazole. This is typically the rate-determining step and results in a square planar Pd(II) intermediate.[8][9] The high reactivity of the C-I bond makes iodopyrazoles excellent substrates for this initial activation.[10]

-

Transmetalation : This step involves the transfer of the organic moiety (e.g., an aryl or heteroaryl group) from the organoboron species to the Pd(II) center. For this to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a borate), which facilitates the transfer of the organic group to the palladium, displacing the halide.[9][11][12] The choice and stoichiometry of the base are therefore critical for success.

-

Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex—the pyrazole and the newly transferred group from the boronic acid—are eliminated from the metal center, forming the desired C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nobelprize.org [nobelprize.org]

- 4. researchgate.net [researchgate.net]

- 5. html.rhhz.net [html.rhhz.net]

- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodo-3-methyl-1H-pyrazole Hydrochloride

This Application Note is structured to guide researchers through the specific challenges of utilizing 5-Iodo-3-methyl-1H-pyrazole hydrochloride in palladium-catalyzed cross-coupling reactions. Unlike standard aryl halides, this substrate presents a dual challenge: the interference of the acidic hydrochloride salt and the coordination potential of the free pyrazole nitrogen.

Executive Summary & Strategic Analysis

5-Iodo-3-methyl-1H-pyrazole is a high-value scaffold in kinase inhibitor discovery (e.g., c-Met, ALK inhibitors). However, commercial supplies are often provided as the hydrochloride salt to enhance shelf stability.

The Core Challenge:

-

Acidity: The HCl moiety will instantly protonate basic ligands or anionic intermediates, quenching the catalytic cycle if not accounted for.

-

Coordination: The unprotected

-H of the pyrazole can displace ligands on the Palladium center, forming inactive "Pd-black" or stable bis-pyrazole complexes. -

Tautomerism: The 3-methyl-5-iodo and 5-methyl-3-iodo forms are tautomers. In the solution phase, the position of the

-H proton shuttles, making the C3 and C5 positions chemically distinct only upon functionalization.

The Solution: This guide prioritizes "Direct-Use Protocols" that neutralize the salt in situ, avoiding the time-consuming free-basing step while maintaining high yields.

Reaction Landscape & Workflow

The following flowchart illustrates the decision matrix for processing the hydrochloride salt.

Figure 1: Decision matrix for handling the hydrochloride salt depending on the target coupling reaction.

Critical Pre-Reaction Considerations

Stoichiometry of the Base

This is the most common failure point. Standard protocols assume a neutral substrate.

-

Standard Reaction: Requires ~2.0 equiv of base.

-

HCl Salt Reaction: Requires 3.0 equiv of base.

-

1.0 equiv to neutralize the HCl.

-

2.0 equiv to drive the catalytic cycle.

-

Solvent Systems[1]

-

Recommended: 1,4-Dioxane/Water (4:1). The water component is essential to dissolve the inorganic salts formed during neutralization, preventing them from coating the stirring bar or encapsulating the catalyst.

-

Avoid: Anhydrous Toluene or THF unless you are using a soluble organic base (e.g., DBU, TEA) to scavenge the HCl first.

Protocol 1: Suzuki-Miyaura Coupling (Direct Method)

This protocol is optimized for coupling aryl boronic acids directly with the HCl salt.

Reagents:

-

Substrate: 5-Iodo-3-methyl-1H-pyrazole HCl (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst:

(3–5 mol%)-

Why: The ferrocenyl ligand is robust and resists displacement by the pyrazole nitrogen.

-

-

Base:

(3.5 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Pyrazole HCl salt (1.0 mmol, 244 mg), Aryl Boronic acid (1.2 mmol), and Base (

, 3.5 mmol, 742 mg). -

Degas (Critical): Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Adding catalyst before degassing can lead to oxidation if the solvent is not yet added.

-

Add Solvent: Inject degassed Dioxane (4 mL) and Water (1 mL).

-

Add Catalyst: Under a positive pressure of inert gas, quickly add the Pd catalyst.

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Visual Check: The reaction should turn black/brown. If it remains pale yellow or precipitates heavily immediately, oxidation may have occurred.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove excess phosphate and KCl salts). Dry organic layer over

, filter, and concentrate.

Data Summary: Base Screening Results

| Base | Equiv | Solvent | Yield (%) | Notes |

| 2.0 | Dioxane/H2O | 15% | Failed: Insufficient base to neutralize HCl + activate Boron. | |

| 3.5 | Dioxane/H2O | 82% | Good conversion.[1] | |

| 3.5 | Dioxane/H2O | 94% | Optimal. Phosphate buffers the pH effectively. | |

| 3.5 | DMF | 45% | Poor. Organic bases often retard Suzuki transmetallation. |

Protocol 2: Sonogashira Coupling (Direct Method)

Coupling with terminal alkynes requires a Copper co-catalyst.[2] The HCl salt must be neutralized by the amine solvent/base immediately to prevent protonation of the acetylide.

Reagents:

-

Substrate: 5-Iodo-3-methyl-1H-pyrazole HCl (1.0 equiv)

-

Alkyne: Terminal Acetylene (1.2 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (10 mol%)

-

Base/Solvent:

(Excess) and DMF (1:1 ratio)

Step-by-Step Procedure:

-

Dissolution & Neutralization: Dissolve the Pyrazole HCl salt in DMF/Et3N (1:1). Stir for 5 minutes at Room Temperature.

-

Observation: You will see a white precipitate form (

). This confirms neutralization.

-

-

Catalyst Addition: Add the

and CuI. -

Alkyne Addition: Add the terminal alkyne slowly.

-

Reaction: Stir at RT to 50°C . (Iodopyrazoles are highly reactive; high heat often causes homocoupling of the alkyne).

-

Purification: Standard aqueous workup. Caution: Copper residues can complex with the pyrazole product, leading to blue/green bands on silica columns. Wash the organic phase with

/ EDTA solution to remove Copper.

Protocol 3: Buchwald-Hartwig Amination (Free-Base Method)

Warning: Do not use the HCl salt directly for C-N coupling. Strong bases (NaOtBu, LHMDS) required for this reaction react violently or inefficiently with HCl salts in organic solvents, generating heat and potentially degrading the catalyst.

Step 1: Free-Basing (Mandatory)

-

Dissolve the HCl salt in minimal water.

-

Add saturated

until pH ~8. -

Extract with EtOAc (3x).

-

Dry (

) and concentrate to obtain the Free Base solid.

Step 2: Coupling

-

Catalyst System:

/ BrettPhos or tBuBrettPhos .-

Why: These bulky ligands prevent the free pyrazole nitrogen from poisoning the Pd center and promote reductive elimination of the C-N bond.

-

-

Base: NaOtBu (1.4 equiv).

-

Solvent: t-Amyl Alcohol or Dioxane at 100°C.

Mechanistic Insight: The "Base Tax"

Understanding the role of the base is critical for troubleshooting. The diagram below details the specific consumption pathways of the base in the Suzuki cycle when using the HCl salt.

Figure 2: Mechanistic pathway highlighting the dual consumption of base. Failure to account for the "Base Tax" (1st Equiv) results in stalled transmetallation.

References

-

Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling of Nucleophiles with Heterocycles. Journal of the American Chemical Society. Link

-

McLaughlin, M., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters. Link

-

Smith, A. B., et al. (2010). Design and Synthesis of Pyrazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. Protocol for Suzuki-Miyaura Cross-Coupling Reactions.Link

-

Nobel Prize Committee. The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis.[3]Link

Sources

5-Iodo-3-methyl-1H-pyrazole hydrochloride as a synthetic intermediate in drug discovery

This guide details the technical profile, synthetic utility, and experimental protocols for 5-Iodo-3-methyl-1H-pyrazole hydrochloride , a critical scaffold in the design of kinase inhibitors and GPCR ligands.

Abstract & Strategic Significance

This compound (CAS: 2014375-15-4 ) is a high-value heterocyclic intermediate used to access 3,5-disubstituted pyrazoles .[1] Unlike the more common 4-iodo isomers (formed via direct electrophilic halogenation), the 5-iodo (or 3-iodo) variant provides a "meta-like" vector for substituent attachment, essential for probing the solvent-exposed regions of ATP-binding pockets in kinases.

The hydrochloride salt form offers enhanced stability and crystallinity compared to the free base (CAS: 93233-21-7 ), mitigating the oxidative degradation often observed in electron-rich iodo-heterocycles.

Chemical Profile

| Property | Data |

| Systematic Name | This compound |

| CAS (HCl Salt) | 2014375-15-4 |

| CAS (Free Base) | 93233-21-7 |

| Molecular Formula | C₄H₅IN₂[1][2][3][4][5][6] · HCl |

| Molecular Weight | 244.46 g/mol (Salt); 207.99 g/mol (Base) |

| Tautomerism | Exists in equilibrium as 3-iodo-5-methyl-1H-pyrazole and 5-iodo-3-methyl-1H-pyrazole until N-alkylated. |

| Storage | Hygroscopic. Store at -20°C under inert atmosphere (Ar/N₂). Protect from light to prevent deiodination. |

Reactivity & Synthetic Utility

The molecule possesses three orthogonal reactivity vectors, allowing for sequential, programmable functionalization.

Reactivity Map

Figure 1: Orthogonal reactivity vectors. The C5-Iodo position is the primary handle for carbon-carbon bond formation, while the N1-H site dictates solubility and binding orientation.

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

Rationale: Direct iodination of 3-methylpyrazole yields the 4-iodo isomer due to electronic directing effects. To access the 5-iodo isomer selectively, a Sandmeyer transformation of 3-amino-5-methylpyrazole is required.

Reagents:

-

3-Amino-5-methylpyrazole (1.0 equiv)

-

Sodium Nitrite (NaNO₂, 1.1 equiv)

-

Potassium Iodide (KI, 1.5 equiv)

-

Hydrochloric Acid (6M HCl)

-

Acetonitrile (MeCN) / Water

Step-by-Step Methodology:

-

Diazotization: Dissolve 3-amino-5-methylpyrazole (10 mmol) in 6M HCl (20 mL) and cool to 0°C in an ice/salt bath.

-

Nitrite Addition: Add a solution of NaNO₂ (11 mmol) in water (5 mL) dropwise, maintaining internal temperature <5°C. Stir for 30 min to form the diazonium salt.

-

Iodination: Dissolve KI (15 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to 60°C for 30 min to ensure complete decomposition of the diazonium intermediate.

-

Workup: Neutralize with sat. NaHCO₃ to pH 8. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove iodine color) and brine.

-

Salt Formation: Dry organics over Na₂SO₄, filter, and treat with 4M HCl in dioxane (1.1 equiv). The hydrochloride salt precipitates as an off-white solid. Filter and dry under vacuum.[7][8]

Protocol B: Regioselective N-Alkylation

Rationale: N-alkylation of 3-substituted pyrazoles typically yields a mixture of N1 and N2 isomers. Steric bulk at C3 (Methyl) generally disfavors N2 alkylation, but electronic factors can compete. The protocol below maximizes N1 selectivity (distal to the methyl group).

Reagents:

-

5-Iodo-3-methyl-1H-pyrazole HCl (1.0 equiv)[1]

-

Alkyl Halide (R-X, 1.1 equiv)

-

Cesium Carbonate (Cs₂CO₃, 2.5 equiv)

-

DMF (Anhydrous)

Workflow:

-

Free Base Generation: Suspend the HCl salt in DMF. Add Cs₂CO₃ and stir at RT for 15 min.

-

Alkylation: Add the alkyl halide dropwise.

-

Monitoring: Stir at RT for 4-12 h. Monitor by LCMS.

-

Note: N1-alkylation (product: 1-R-3-methyl-5-iodopyrazole) is usually the major product.

-

Differentiation: N1-alkylated products typically show an NOE correlation between the N-alkyl protons and the C5-Iodo (or C4-H), whereas N2-alkylated products show NOE between N-alkyl and C3-Methyl.

-

-